5,6-Diphenyldecane-5,6-diol
Description
5,6-Diphenyldecane-5,6-diol is a diol compound featuring a decane backbone with phenyl groups substituted at positions 5 and 6, each bearing hydroxyl groups. Its synthesis likely involves methods analogous to those for similar diols, such as radical reactions or hydroxylation of pre-functionalized alkanes .
Properties
CAS No. |
202583-15-1 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5,6-diphenyldecane-5,6-diol |
InChI |
InChI=1S/C22H30O2/c1-3-5-17-21(23,19-13-9-7-10-14-19)22(24,18-6-4-2)20-15-11-8-12-16-20/h7-16,23-24H,3-6,17-18H2,1-2H3 |
InChI Key |
PBDQPJILAMRWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)(C(CCCC)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Diphenyldecane-5,6-diol can be synthesized through the dihydroxylation of 5,6-diphenyldecene. This reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction is carried out in an aqueous medium at room temperature to yield the desired diol.
Industrial Production Methods
While specific industrial production methods for 5,6-diphenyldecane-5,6-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenyldecane-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 5,6-Diphenyldecan-5,6-dione or 5,6-diphenyldecanoic acid.
Reduction: 5,6-Diphenyldecane.
Substitution: 5,6-Diphenyldecane-5,6-dichloride.
Scientific Research Applications
5,6-Diphenyldecane-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,6-diphenyldecane-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may also interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparison with Similar Compounds
Aliphatic Diols: 1,6-Hexanediol
Molecular Structure : 1,6-Hexanediol (C₆H₁₄O₂) is a linear aliphatic diol with hydroxyl groups at terminal positions .
Applications : Used in polymer production (e.g., polyesters, polyurethanes) due to its flexibility and bifunctional reactivity.
Contrast with Target Compound :
- Solubility : 1,6-Hexanediol is water-soluble, whereas the phenyl groups in 5,6-Diphenyldecane-5,6-diol likely reduce hydrophilicity.
- Rigidity : The aromatic rings in the target compound may enhance rigidity, making it suitable for applications requiring structural stability.
Aromatic Diols: 5,6-Dihydroxyindole
Molecular Structure: 5,6-Dihydroxyindole (C₈H₇NO₂) features an indole backbone with hydroxyl groups at positions 5 and 6 . Applications: Used in OLEDs and fine chemicals due to its electronic properties. Contrast with Target Compound:
- Electronic Effects: The conjugated indole system in 5,6-Dihydroxyindole enables charge transport, unlike the non-conjugated diphenyldecane structure.
- Biological Activity : 5,6-Dihydroxyindole derivatives are precursors to melanin, whereas the target compound’s biological roles (if any) remain unexplored.
Epoxy-Diol Derivatives: 5,6-EET and 5,6-DHT
Molecular Structure: 5,6-Epoxyeicosatrienoic acid (5,6-EET) and its diol derivative 5,6-DHT are eicosanoids with an epoxy or diol group . Stability: 5,6-EET has a short half-life (~8 min) in aqueous solutions, degrading into 5,6-DHT and lactones. Applications: Involved in vascular regulation but challenging to quantify due to instability. Contrast with Target Compound:
- Reactivity : 5,6-EET’s epoxy group undergoes rapid hydrolysis, whereas the target compound’s diol groups may exhibit slower, pH-dependent reactivity.
- Analytical Methods : 5,6-EET requires lactone derivatization and HPLC/GC-MS for analysis , whereas the target compound might be analyzed via standard diol-characterization techniques.
Polycyclic Aromatic Diols: 5,6-Dimethyl-5,6-dihydro-chrysene-5,6-diol
Molecular Structure: This compound (C₂₀H₁₈O₂) contains a chrysene backbone with methyl and diol groups . Contrast with Target Compound:
- Aromaticity : The chrysene system enables strong π-π interactions, while the diphenyldecane structure offers less conjugation.
- Steric Effects : Methyl groups in the chrysene derivative may hinder reactivity compared to the phenyl groups in the target compound.
Steroidal Diols: Oxysterol Derivatives
Molecular Structure : Oxysterols like (3S,5S,6S,8R,9S,10R,13S,14S,17S)-17-[[(2S)-2-hydroxyoctan-2-yl]-...-3,6-diol] feature a steroidal backbone with diol groups .
Applications : Stimulate hedgehog signaling for bone disorder treatment.
Contrast with Target Compound :
- Biological Activity : Oxysterols have defined pharmacological roles, whereas the target compound’s bioactivity is uncharacterized.
- Synthesis Complexity : Steroidal diols require multi-step synthesis, while the target compound may be synthesized via simpler alkylation/hydroxylation routes.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Methods for Diols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
